molecular formula C24H22FN5O3 B12640950 Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-

Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-

Cat. No.: B12640950
M. Wt: 447.5 g/mol
InChI Key: SCRRRLBPWUHHER-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Stereochemical Center : The (1S) configuration at the ethyl bridge creates a defined spatial arrangement influencing molecular interactions.
  • Substituent Effects :
    • 2-Methoxyethoxy group at position 3 enhances solubility
    • Fluorine atom induces electronic effects on the triazolopyridine system
  • Hybridization : Fusion of π-deficient (triazole) and π-excessive (isoxazole) heterocycles creates unique electronic properties.
Parameter Value
Molecular Formula C₂₄H₂₂FN₅O₃
Exact Mass 447.166 Da
Topological Polar Surface Area 96.8 Ų
Hydrogen Bond Acceptors 9

The SMILES notation $$ \text{CC1=NOC(=C1)C2=CN3C(=NN=C3C(C)C4=CC5=CC(=CN=C5C=C4)OCCOC)C(=C2)F} $$ confirms the connectivity, while the InChIKey $$ \text{SCRRRLBPWUHHER-UHFFFAOYSA-N} $$ provides a unique stereochemical identifier.

Properties

Molecular Formula

C24H22FN5O3

Molecular Weight

447.5 g/mol

IUPAC Name

5-[8-fluoro-3-[1-[3-(2-methoxyethoxy)quinolin-6-yl]ethyl]-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C24H22FN5O3/c1-14-8-22(33-29-14)18-11-20(25)24-28-27-23(30(24)13-18)15(2)16-4-5-21-17(9-16)10-19(12-26-21)32-7-6-31-3/h4-5,8-13,15H,6-7H2,1-3H3

InChI Key

SCRRRLBPWUHHER-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CN3C(=NN=C3C(C)C4=CC5=CC(=CN=C5C=C4)OCCOC)C(=C2)F

Origin of Product

United States

Biological Activity

Quinoline derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)- exhibits promising pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound features a quinoline core substituted with various functional groups that enhance its biological activity. The presence of the 8-fluoro and 3-methyl-5-isoxazolyl moieties is particularly noteworthy as these groups are known to influence the compound's interaction with biological targets.

1. Antitumor Activity

Research indicates that quinoline derivatives possess potent antitumor properties. The compound under consideration has been shown to inhibit tumor growth in various cancer cell lines. For example, studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival .

2. Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The compound has been tested against several bacterial strains, demonstrating significant inhibition of growth. This activity is attributed to the ability of the quinoline structure to intercalate into DNA or disrupt bacterial cell membranes .

3. Antiviral Effects

Recent studies have highlighted the antiviral potential of quinoline derivatives against viruses such as H5N1. The modifications in the structure of the compound enhance its lipophilicity and electron-withdrawing properties, which are crucial for antiviral efficacy . For instance, certain substitutions have been correlated with increased inhibition rates of viral replication while maintaining low cytotoxicity levels .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinoline derivatives, including the compound , on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of conventional chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of quinoline derivatives were tested against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary

Biological ActivityObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria (MIC values comparable to antibiotics)
AntiviralEffective against H5N1 with low cytotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives are extensively studied for their pharmacological versatility. Below is a detailed comparison of Compound 44X with structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Substitution Pattern Key Functional Groups Biological Activity / Mechanism References
Compound 44X - Position 3: 2-Methoxyethoxy
- Position 6: Triazolo[4,3-a]pyridine with isoxazole
- Triazole, isoxazole, fluorine, methoxyethoxy Potential kinase/DNA interaction (inferred from triazole and isoxazole motifs)
Chloroquine - Position 4: Piperazine ring - Piperazine, primary amine Antimalarial (lysosomal alkalization), antiviral (immune modulation)
Hydroxychloroquine - Position 4: Piperazine-oxazine hybrid - Hydroxyl, piperazine Similar to chloroquine; reduced toxicity
6-[[6-(1-Methylpyrazol-4-yl)triazolo[4,3-b]pyridazin-3-yl]thio]quinoline - Position 6: Triazolo[4,3-b]pyridazin-3-ylthio
- Pyrazole substituent
- Triazole, pyrazole, thioether Kinase inhibition (e.g., MET kinase; SGX-523 analog)
Benzo[c]quinoline derivatives - Fused polycyclic system with additional benzene ring - Intercalating planar structure Anticancer (DNA intercalation, Topo II inhibition)
Thiazoline-quinoline hybrids - Thiazoline fused to quinoline - Thiazoline, hydrazone Moderate antimicrobial and anti-inflammatory activity
Triazole-substituted quinolines - Position 6: Tetrazole or triazole - Triazole, methyl groups Antiviral (M2 channel inhibition; rimantadine-like binding)

Key Findings

Substitution Position Matters: Chloroquine and hydroxychloroquine (4-position substitutions) exhibit antimalarial activity, while Compound 44X’s 3- and 6-position substitutions likely target different pathways (e.g., kinase or protease inhibition) . shows that methyl substitution at quinoline’s 6-position reduces antiviral activity, but Compound 44X’s bulky triazolo-isoxazole group may mitigate this by enhancing target specificity .

Functional Group Impact: The 2-methoxyethoxy group in Compound 44X improves solubility compared to chloroquine’s piperazine, which is critical for oral bioavailability .

Mechanistic Diversity: Benzo[c]quinolines act via DNA intercalation, whereas Compound 44X’s triazolo-pyridine moiety may engage in hydrogen bonding or π-π stacking with enzymatic active sites . Thiazoline-quinoline hybrids () show moderate bioactivity, underscoring the need for optimized substituents (e.g., Compound 44X’s fluorine and methoxyethoxy) to enhance potency .

Computational Insights: Molecular docking () reveals that triazole-substituted quinolines adopt distinct binding poses in ion channels. Compound 44X’s larger substituents may occupy hydrophobic pockets inaccessible to simpler analogs .

Preparation Methods

Multi-Step Synthesis

  • Starting Materials:

    • The synthesis often begins with readily available quinoline derivatives or substituted isoxazoles.
    • Key precursors include 8-fluoro-6-(3-methyl-5-isoxazolyl) and 1,2,4-triazolo[4,3-a]pyridine derivatives.
  • Reaction Steps:

    • Formation of the Quinoline Ring:
      • The initial step usually involves the cyclization of appropriate precursors to form the quinoline structure.
    • Functionalization:
      • Subsequent reactions may include alkylation or acylation to introduce the ethyl group at position 6 and methoxyethoxy group at position 3.
    • Final Assembly:
      • The last steps involve coupling reactions to attach the triazole and isoxazole moieties to the quinoline framework.

Example Synthetic Route

A representative synthetic route can be outlined as follows:

  • Synthesis of Triazole Isoxazole Intermediate:

    • Combine isoxazole derivatives with triazole reagents under acidic or basic conditions to form a stable intermediate.
  • Quinoline Formation:

    • Utilize a cyclization reaction involving the intermediate and a suitable quinoline precursor in a solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).
  • Final Modification:

    • Introduce the methoxyethoxy group via etherification reactions using appropriate alkyl halides or alcohols.

Research Findings and Applications

Research indicates that quinoline derivatives exhibit various biological activities including antitumor properties. The specific compound discussed has shown potential in targeting enzymes involved in cancer progression, particularly through inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

Comparative Analysis

The following table compares Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)- with other related compounds:

Compound Name Structural Features Biological Activity
Quinoline Derivative A Contains a chloro group instead of fluorine Moderate antitumor activity
Quinazoline Derivative B Features a different heterocyclic ring Antiviral properties
Isoxazole Derivative C Lacks quinoline structure but has similar side chains Anti-inflammatory effects

This compound stands out due to its unique combination of structural elements which may provide distinct advantages in targeting specific biological pathways compared to other similar compounds.

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